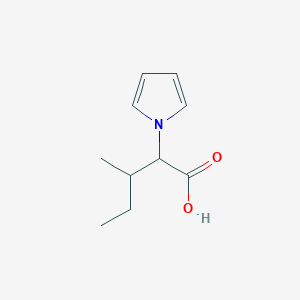

3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pyrrol-1-ylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-8(2)9(10(12)13)11-6-4-5-7-11/h4-9H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQHKIWRQMZUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259896 | |

| Record name | α-(1-Methylpropyl)-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63751-73-5 | |

| Record name | α-(1-Methylpropyl)-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63751-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(1-Methylpropyl)-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid and Analogues

Strategies for the Construction of the N-Substituted Pyrrole (B145914) Core

The formation of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods can often be adapted to produce N-substituted derivatives directly.

Paal-Knorr Condensation for N-Alkylated Pyrroles

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). eurekaselect.com This reaction is highly effective for the synthesis of N-substituted pyrroles by utilizing a primary amine as the nitrogen source. uctm.edu The general mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. A variety of catalysts, including Brønsted and Lewis acids, have been employed to promote the condensation. Recent advancements have focused on developing milder and more environmentally benign conditions, such as the use of heterogeneous catalysts or performing the reaction in water. eurekaselect.com

Table 1: Examples of Catalysts Used in Paal-Knorr Pyrrole Synthesis

| Catalyst Type | Specific Examples | Key Features |

| Brønsted Acids | Acetic acid, p-toluenesulfonic acid, Sulfamic acid | Traditional and effective, but can require harsh conditions. |

| Lewis Acids | Iron(III) chloride, Magnesium iodide, Bismuth(III) chloride | Can offer milder reaction conditions and improved yields. |

| Heterogeneous Catalysts | Alumina (B75360), Silica-supported acids | Allows for easier catalyst recovery and recycling. eurekaselect.com |

Hantzsch Pyrrole Synthesis and its Applicability to N-Substituted Derivatives

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. This multicomponent reaction provides a versatile route to highly substituted pyrroles. When a primary amine is used in place of ammonia, N-substituted pyrroles are directly obtained.

The mechanism begins with the formation of an enamine from the β-ketoester and the primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. The use of primary amines allows for the direct incorporation of the N-substituent in a single step.

Aza-Wittig Reactions for Pyrrole Ring Formation

The aza-Wittig reaction, the nitrogen analogue of the Wittig reaction, provides a powerful method for the formation of imines from carbonyl compounds and iminophosphoranes. This reaction can be employed in an intramolecular fashion to construct nitrogen-containing heterocycles, including pyrroles.

The synthesis of the pyrrole ring via an intramolecular aza-Wittig reaction typically involves a substrate containing both a carbonyl group and an azide (B81097). The azide is converted to an iminophosphorane in situ through the Staudinger reaction with a phosphine, usually triphenylphosphine. The iminophosphorane then reacts with the tethered carbonyl group to form a cyclic imine, which can then aromatize to the pyrrole. This method is particularly useful for the synthesis of fused pyrrole systems.

Metal-Catalyzed Cyclization Approaches for Pyrrole Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of pyrroles, offering high efficiency and functional group tolerance. nih.gov Various metals, including palladium, rhodium, gold, and copper, have been shown to catalyze the cyclization of appropriately functionalized acyclic precursors.

Table 2: Selected Metal-Catalyzed Pyrrole Syntheses

| Catalyst | Starting Materials | Product Type |

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles |

| Palladium catalysts | Internal alkynes and 2-amino-3-iodoacrylates | Highly functionalized pyrroles |

| Gold catalysts | α-amino ketones and alkynes | Substituted pyrroles |

| Copper catalysts | Vinyl azides and aryl acetaldehydes | 2,4- and 3,4-diaryl substituted pyrroles |

N-Alkylation Protocols for Pyrrole Heterocycles

Direct N-alkylation of the pyrrole ring is a straightforward method for introducing substituents on the nitrogen atom. researchgate.net The pyrrole anion, generated by treatment of pyrrole with a suitable base, is a potent nucleophile that readily reacts with alkyl halides. researchgate.net

The choice of base is crucial for the success of the N-alkylation. Strong bases such as sodium hydride, potassium hydride, or organolithium reagents are commonly used to deprotonate pyrrole. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Phase-transfer catalysis has also been successfully employed for the N-alkylation of pyrrole with primary alkyl halides, offering a milder alternative. researchgate.net For the synthesis of 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, this method would involve the reaction of the pyrrole anion with a chiral ester of 2-halo-3-methylpentanoic acid.

Stereoselective Introduction of the Chiral Pentanoic Acid Moiety

The introduction of the chiral 3-methyl-2-pentanoic acid side chain with a defined stereochemistry is a critical step in the synthesis of the target molecule. This can be achieved either by using a pre-existing chiral building block or by employing an asymmetric synthetic method.

A plausible and direct approach involves the N-alkylation of pyrrole with a chiral α-halo pentanoic acid derivative. The requisite chiral α-halo ester can be prepared from a chiral starting material, such as an amino acid from the chiral pool, or through asymmetric synthesis. For instance, the use of a chiral auxiliary can direct the stereoselective alkylation of an enolate to introduce the desired stereocenters on the pentanoic acid backbone. researchgate.net

Evans' oxazolidinone auxiliaries are well-established for their ability to direct diastereoselective alkylation of enolates. researchgate.net An N-acyloxazolidinone derived from pentanoic acid could be deprotonated and then reacted with methyl iodide to introduce the 3-methyl group. Subsequent α-halogenation would provide the chiral α-halo derivative.

Alternatively, a diastereoselective alkylation of an activated pyrrole derivative could be considered. For instance, an N-acylpyrrole could be subjected to a diastereoselective addition of a nucleophile, guided by a chiral auxiliary or a chiral catalyst. nih.gov

Another strategy involves the Mitsunobu reaction, which allows for the N-alkylation of heterocycles like diketopyrrolopyrroles with chiral alcohols, suggesting its potential applicability for the N-alkylation of pyrrole itself with a chiral 2-hydroxy-3-methylpentanoic acid derivative. rsc.org

The successful synthesis of this compound hinges on the careful selection and execution of a synthetic route that efficiently constructs the pyrrole core and stereoselectively installs the chiral side chain. The methodologies discussed provide a robust toolkit for achieving this synthetic goal.

Asymmetric Synthesis of α-Chiral Pentanoic Acid Scaffolds

Creating the α-chiral center of the pentanoic acid framework is a critical step. Asymmetric alkylation of enolates is a premier strategy for this transformation. nih.gov In this approach, a prochiral pentanoic acid derivative is converted into an enolate, which then reacts with an alkylating agent under the influence of a chiral controller to yield an enantiomerically enriched product. numberanalytics.com

A common method involves the use of a covalently bound chiral auxiliary, which directs the incoming electrophile to one face of the enolate. nih.gov This strategy is highly effective for establishing the stereochemistry at the α-carbon. numberanalytics.com The choice of the auxiliary and reaction conditions is crucial for achieving high levels of stereoselectivity.

Diastereoselective and Enantioselective Functionalization at the α-Position of Pentanoic Acids

Achieving stereocontrol at the α-position can be accomplished through either diastereoselective or enantioselective methods. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the molecule influence the stereochemical outcome of the reaction. However, for a molecule like this compound, where the key stereocenter is being newly formed, enantioselective methods using external chiral agents are more common.

Enantioselective functionalization can be achieved through:

For the synthesis of the 3-methyl-2-substituted pentanoic acid core, an enolate derived from a pentanoic acid derivative would be alkylated with a methyl halide or a similar methylating agent. The stereochemical outcome is dictated by the chiral auxiliary or catalyst employed. york.ac.uk

Chiral Catalyst and Chiral Auxiliary Approaches for Stereocontrol

A variety of chiral auxiliaries and catalysts have been developed for stereocontrolled α-alkylation of carboxylic acid derivatives. nih.govrsc.org

Chiral Auxiliaries: These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org

| Chiral Auxiliary | Key Features | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Forms rigid Z-enolates; stereodirection controlled by C4 substituent. | High to excellent (often >95:5 d.r.). | rsc.orgwilliams.edu |

| Myers' Pseudoephedrine | Inexpensive; products are often crystalline; requires LiCl. | High (often >95:5 d.r.). | wikipedia.orgblogspot.com |

| Oppolzer's Camphorsultam | Effective for various transformations, including alkylation. | High. | numberanalytics.com |

Chiral Catalysts: The use of chiral catalysts offers an alternative to stoichiometric auxiliaries. numberanalytics.com

Coupling Methodologies for Pyrrole and Pentanoic Acid Units

Formation of the N-C Bond between Pyrrole and Pentanoic Acid

The key step in assembling the final molecule is the formation of the N-C bond between the pyrrole nitrogen and the α-carbon of the pentanoic acid scaffold. A standard and effective method for this is the N-alkylation of pyrrole with a suitable α-substituted pentanoic acid derivative.

The typical reaction involves:

Preparation of the Electrophile : The synthesized chiral 3-methylpentanoic acid is converted into a derivative with a good leaving group at the α-position. A common choice is an α-bromo or α-iodo pentanoate ester, prepared via reactions like the Hell-Volhard-Zelinsky reaction on the corresponding acid, followed by esterification.

N-Alkylation : Pyrrole is deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form the pyrrolide anion, a potent nucleophile. This anion then displaces the halide from the α-position of the pentanoate ester in a nucleophilic substitution reaction. organic-chemistry.org The reaction is often performed in a polar aprotic solvent like DMF. organic-chemistry.org Using ionic liquids as the solvent can also promote highly regioselective N-substitution. organic-chemistry.org

Hydrolysis : The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, this compound.

This sequence allows for the reliable coupling of the two key fragments of the target molecule.

Carboxylic Acid Functional Group Transformations (e.g., esterification, amidation)

The carboxylic acid group of the final product or its precursors can be converted into other functional groups, such as esters and amides, which are common in medicinal chemistry.

Esterification: The most direct method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. synarchive.comorganic-chemistry.org This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmdpi.com The reaction is an equilibrium process, and it is driven towards the product side by using a large excess of the alcohol or by removing the water that is formed. organic-chemistry.org Heterogeneous acid catalysts, such as sulfonic acid-functionalized silica (B1680970), can also be used, particularly in flow chemistry systems, which simplifies catalyst removal. oup.com

Amidation: Direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a highly unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To facilitate amide bond formation, the carboxylic acid must be "activated." This is achieved using coupling reagents. hepatochem.com

| Transformation | Reagents | Key Features | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium process; requires excess alcohol or water removal. | organic-chemistry.orgmdpi.com |

| Amidation | Amine, Coupling Reagent (e.g., EDC, DCC), Additive (e.g., HOBt) | Activates carboxylic acid to prevent acid-base reaction and facilitate nucleophilic attack. | chemistrysteps.comlibretexts.orgnih.gov |

Purification and Characterization Techniques in Synthetic Studies

Rigorous purification and characterization are essential to confirm the structure and purity of the synthesized compounds.

Purification Techniques:

Characterization Techniques:

Reactivity and Transformation Pathways of 3 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid

Chemical Reactivity of the Pyrrole (B145914) Nucleus in the N-Substituted Context

The pyrrole ring is an electron-rich aromatic system, a characteristic that dominates its chemical reactivity. The nitrogen heteroatom's lone pair of electrons is delocalized into the π-system, significantly increasing the ring's electron density and rendering it highly susceptible to electrophilic attack, far more so than benzene (B151609). pearson.com

Electrophilic Substitution Reactions on the Pyrrole Ring

The N-substituted pyrrole nucleus in 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid is highly activated towards electrophilic aromatic substitution. Due to this high reactivity, reactions that typically require harsh conditions for benzene can often be carried out on the pyrrole ring under much milder conditions. pearson.com Common electrophilic substitution reactions applicable to the pyrrole ring include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. For instance, acylation can often be achieved with reagents like acetic anhydride, sometimes with a mild Lewis acid catalyst, conditions under which benzene would be unreactive. pearson.com

The general mechanism involves the attack of an electrophile (E+) on the electron-rich pyrrole ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex. The subsequent loss of a proton from the same carbon atom restores the aromaticity of the ring, yielding the substituted product.

Regioselectivity Considerations in Pyrrole Derivatization

The regioselectivity of electrophilic substitution on the pyrrole ring is a critical aspect of its chemistry. For unsubstituted or N-substituted pyrroles, electrophilic attack preferentially occurs at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). slideshare.netaklectures.com This preference is rooted in the superior stability of the intermediate carbocation formed during α-attack. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. In contrast, attack at the C3 position yields an intermediate where the positive charge is delocalized over only two carbon atoms, making it less stable. quora.comquora.com

However, in the specific case of this compound, the presence of a bulky substituent on the nitrogen atom introduces steric considerations. semanticscholar.org The pentanoic acid group can sterically hinder the approach of an electrophile to the adjacent α-positions (C2 and C5). This steric shielding can diminish the inherent electronic preference for α-substitution, potentially leading to an increased yield of the β-substituted product compared to a pyrrole with a smaller N-substituent. semanticscholar.orgresearchgate.net The final product distribution will therefore depend on a balance between electronic stabilization and steric hindrance, as well as the size of the attacking electrophile.

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability | Controlling Factor |

|---|---|---|---|

| α-position (C2/C5) | 3 | More Stable | Electronic |

| β-position (C3/C4) | 2 | Less Stable | Electronic |

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound allows for a range of chemical transformations, both at the carboxyl group itself and at the adjacent α-carbon.

Decarboxylation Mechanisms of Pyrrole-Substituted Carboxylic Acids

The mechanism of decarboxylation is highly dependent on the position of the carboxylic acid relative to the pyrrole ring. For pyrrole-2-carboxylic acids, where the carboxyl group is directly attached to the ring, decarboxylation can occur under acidic conditions. cdnsciencepub.com The mechanism is thought to involve the protonation of the pyrrole ring at the 2-position, forming an intermediate that facilitates the loss of carbon dioxide. cdnsciencepub.comresearchgate.net In some cases, a hydrolytic mechanism involving the addition of water to the carboxyl group followed by C-C bond cleavage has been proposed. worldscientific.comnih.govchempedia.info

For this compound, the carboxylic acid is not in conjugation with the pyrrole ring's π-system. Consequently, the ring cannot directly participate in stabilizing the transition state of decarboxylation in the same manner as in pyrrole-2-carboxylic acid. Therefore, its decarboxylation would not be expected to proceed via the same low-energy pathway and would likely require more vigorous thermal or chemical conditions, similar to those needed for typical aliphatic carboxylic acids.

Reactions at the α-Carbon of the Pentanoic Acid Chain

The α-carbon of the pentanoic acid chain (the carbon atom to which both the pyrrole ring and the carboxyl group are attached) is activated. The hydrogen atom on this carbon is acidic and can be removed by a suitable base to form a resonance-stabilized enolate intermediate. msu.edulibretexts.org This enolate is a potent nucleophile and can undergo reactions with various electrophiles.

This reactivity allows for the further functionalization of the molecule at this position. For example, the enolate can be alkylated with alkyl halides or react with carbonyl compounds in aldol-type condensations. msu.edu A classic example of α-carbon functionalization is the Hell-Volhardt-Zelinski reaction, where a carboxylic acid is halogenated at the α-position in the presence of PBr₃ and Br₂. libretexts.org This proceeds through an acyl halide intermediate which more readily forms an enol. msu.edu

Stereochemical Aspects of Reactivity at the Chiral Center

The α-carbon of the pentanoic acid chain in this compound is a stereogenic (chiral) center. The stereochemical outcome of any reaction involving this molecule is therefore a crucial consideration. slideshare.net

If a reaction occurs at a site remote from the chiral center (e.g., electrophilic substitution on the pyrrole ring) and does not involve breaking any bonds to the stereocenter, the configuration of the chiral center will be retained in the product. libretexts.org

However, for reactions occurring at the α-carbon that proceed through a planar intermediate, the original stereochemistry is typically lost. As described in section 3.2.2, many reactions at the α-carbon involve the formation of a trigonal planar enol or enolate intermediate. msu.edulibretexts.org When this planar intermediate is attacked by an electrophile, the attack can occur from either face with equal probability. This lack of facial selectivity leads to the formation of a 50:50 mixture of both possible enantiomers, a product known as a racemic mixture. libretexts.org Therefore, if one starts with an enantiomerically pure sample of this compound, any reaction that proceeds via an enolate at the α-carbon will result in racemization.

| Reaction Type | Key Intermediate | Stereochemical Outcome |

|---|---|---|

| Electrophilic substitution on pyrrole ring | σ-complex (remote from chiral center) | Retention of configuration |

| Reaction at the α-carbon | Planar enolate | Racemization (loss of configuration) |

| Reaction at the carboxyl group (e.g., esterification) | Tetrahedral intermediate (no bond breaking at chiral center) | Retention of configuration |

Computational and Theoretical Investigations of 3 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid Analogues

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand, such as 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, might interact with biological macromolecules. These in silico techniques provide insights into the binding modes and affinities that guide the design of new therapeutic agents.

Molecular docking simulations have been widely employed to predict the binding orientation of pyrrole (B145914) derivatives within the active sites of various enzymes. For analogues of this compound, these studies have been crucial in understanding their potential as enzyme inhibitors. For instance, pyrrole-based compounds have been docked into the active sites of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. These studies have revealed that the pyrrole core can establish crucial interactions with active site residues, while the carboxylic acid moiety often engages in hydrogen bonding with polar amino acids. rgmcet.edu.in

Similarly, docking studies of pyrrole derivatives have been performed on other enzymes like enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are targets for antimicrobial agents. mdpi.com The predicted binding modes in these studies highlight the importance of the pyrrole scaffold in forming favorable interactions within the enzyme's binding pocket. mdpi.com For example, in a study of new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, docking simulations showed interactions with key amino acid residues like ARG60, ARG32, and GLN28 in the active site of the InhA enzyme. nih.gov

Beyond enzymes, the interaction of pyrrole-containing molecules with DNA has also been a subject of computational investigation. Pyrrole-imidazole polyamides, for example, are known to bind to the minor groove of DNA in a sequence-specific manner. nih.gov Docking studies of novel indolo- and pyrrolo-pyrimidines have shown that the planar heterocyclic system can intercalate between DNA base pairs, while side chains can form interactions within the DNA grooves. The calculated free energies of binding for these compounds were found to be in the range of -8.39 to -16.72 Kcal/mol, indicating stable complex formation. researchgate.net These findings suggest that this compound, with its aromatic pyrrole ring and flexible carboxylic acid side chain, could potentially interact with DNA, although specific docking studies on this molecule are needed for confirmation.

| Pyrrole Analogue Class | Biological Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| N-pyrrolylcarboxylic acids | COX-2 | - |

| Pyrrolyl benzohydrazides | Enoyl ACP Reductase (InhA) | -6.73 to -4.44 (Docking Score) |

| Pyrrolo[3,2-d]pyrimidines | EGFR | -23.49 (for Erlotinib reference) |

| Pyrrolo-pyrimidines | DNA | -8.39 to -16.72 |

The conformational flexibility of the pentanoic acid side chain in this compound is a critical determinant of its interaction with biological targets. The spatial arrangement of the carboxylic acid group and the methyl group on the pentanoic acid chain can significantly influence the molecule's ability to fit into a binding pocket and form specific interactions.

Conformational analysis of acyclic chains, such as the pentanoic acid side chain, often involves the study of rotations around single bonds to identify low-energy conformers. youtube.com For carboxylic acids, the syn conformation of the O=C-O-H dihedral angle is generally preferred due to intramolecular hydrogen bonding, but the anti conformation can also be present, particularly in solution. nih.govic.ac.uk The energetic barrier for rotation between these conformers can be substantial, on the order of 11-14 kcal/mol. nih.gov

The interplay between the conformation of the flexible side chain and the rigid pyrrole ring is crucial for molecular recognition. The pyrrole ring can act as an anchor, positioning the molecule within a binding site through interactions such as π-stacking, while the pentanoic acid side chain can then adopt a conformation that optimizes interactions with the surrounding residues. The ability of the side chain to adopt a low-energy conformation that is complementary to the shape of the binding site is a key factor in achieving high binding affinity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about reactivity, stability, and spectroscopic properties, offering a deeper understanding of the chemical nature of this compound and its analogues.

DFT calculations have been performed on analogues of this compound to elucidate their electronic properties. A study on 3-methyl-pyrrole-1-carboxylic acid, a close analogue, using the Spin-Flip Time-Density Functional Theory (SF-TDDFT) method with the 6-311++G(d,p) basis set, provided insights into its ground and excited state properties. nih.gov The calculations revealed the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial indicators of a molecule's reactivity. The HOMO energies for oligomers of 3-methyl-pyrrole-1-carboxylic acid were found to be in the range of -5.22 to -6.24 eV, while the LUMO energies varied from -0.62 to -1.84 eV. nih.gov The HOMO-LUMO energy gap is a key descriptor of chemical reactivity, with a smaller gap generally indicating higher reactivity.

These calculations also provide information on the distribution of electron density, which can be used to predict sites of electrophilic and nucleophilic attack. For pyrrole itself, the aromatic nature arises from the delocalization of the nitrogen lone pair electrons into the ring, creating a π-electron sextet. wikipedia.org This makes the pyrrole ring electron-rich and susceptible to electrophilic substitution, typically at the C2 and C5 positions. The attachment of the pentanoic acid moiety at the nitrogen atom will influence the electron distribution in the pyrrole ring, which can be quantified by DFT calculations.

| Number of Monomer Units | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1 | -6.24 | -0.62 | 5.62 |

| 2 | -5.68 | -1.25 | 4.43 |

| 3 | -5.41 | -1.58 | 3.83 |

| 4 | -5.29 | -1.74 | 3.55 |

| 5 | -5.22 | -1.84 | 3.38 |

DFT calculations are a powerful tool for investigating reaction mechanisms and predicting the feasibility of synthetic routes. The synthesis of N-substituted pyrroles, such as this compound, is often achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rgmcet.edu.inuctm.edu

Computational studies using DFT have been conducted to elucidate the detailed mechanism of the Paal-Knorr reaction. researchgate.netdal.ca These studies have investigated the nature of the intermediates and transition states, comparing different possible pathways, such as the hemiaminal cyclization versus the enamine cyclization. The results of these DFT studies suggest that the favored mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring. rgmcet.edu.in Water and hydrogen-bonding interactions have been shown to play a crucial catalytic role in the hydrogen-transfer steps of this reaction. rgmcet.edu.in

By calculating the energy barriers for each step of the proposed reaction pathway, DFT can help in optimizing reaction conditions to improve yields and selectivity. For the synthesis of this compound, this would involve the reaction of a suitable 1,4-dicarbonyl precursor with 2-aminopentanoic acid. DFT calculations could be used to model this specific reaction, taking into account the stereochemistry at the 3-position of the pentanoic acid, to predict the most favorable reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

Several QSAR studies have been conducted on pyrrole derivatives to model their biological activities. For example, a field-based QSAR (FB-QSAR) approach was used to design novel N-pyrrole carboxylic acid derivatives as inhibitors of COX-1 and COX-2 enzymes. rgmcet.edu.in This study generated contour maps that provided information on the impact of different structural modifications on the inhibitory activity. The analysis highlighted the importance of steric and electrostatic effects at various positions of the pyrrole ring. rgmcet.edu.in

Another QSAR study on pyrrole derivatives focused on their antioxidant activities, using quantum chemical descriptors calculated with DFT. researchgate.net This study employed both genetic algorithm-multiple linear regression (GA-MLR) and artificial neural network (ANN) techniques to build predictive models. The models showed good statistical quality, with coefficients of determination (R²) greater than 0.8 for GA-MLR and greater than 0.9 for ANN. The key molecular descriptors identified in this study included bond length, HOMO energy, polarizability, and the logarithm of the partition coefficient (AlogP). researchgate.net

QSPR models have also been developed to predict the physical properties of substituted polypyrroles. metu.edu.tr These models can be used to estimate properties such as dielectric constants, which are important for materials science applications. While specific QSPR models for this compound have not been reported, the methodologies used in these studies could be applied to predict its physicochemical properties, such as solubility, lipophilicity, and melting point, based on its molecular structure.

| Study Type | Biological Activity / Property | Key Descriptors |

|---|---|---|

| FB-QSAR | COX-1/COX-2 Inhibition | Steric Fields, Electrostatic Fields, Hydrophobic Fields |

| QSAR (GA-MLR, ANN) | Antioxidant Activity | Bond Length, HOMO Energy, Polarizability, AlogP |

| QSPR | Dielectric Constant of Polypyrroles | Van der Waals Volume, Structural Parameters, Atomic Correction Terms |

Predictive Models for Biological Activity based on Structural Features

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in forecasting the biological activity of novel compounds based on their structural characteristics. For analogues of this compound, these predictive models establish a mathematical correlation between the physicochemical properties of the molecules and their observed biological activities. nih.govmdpi.com This approach is instrumental in designing new, more potent compounds by identifying key molecular features that govern their therapeutic effects. mdpi.commdpi.com

QSAR studies on various classes of pyrrole derivatives have demonstrated that their biological activities can be effectively modeled using a range of molecular descriptors. nih.gov These descriptors quantify different aspects of the molecule's structure, such as its topology, electronic properties, and hydrophobicity. For instance, in a study on 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines, a QSAR model was developed using four molecular descriptors selected from a larger pool by a genetic algorithm. nih.gov The model successfully predicted the compounds' affinity for the 5-HT6 serotonin (B10506) receptor, indicating that molecular and group sizes are important factors for biological activity. nih.gov Both multiple linear regression (MLR) and artificial neural networks (ANN) have been employed, with ANN-based models often providing significantly improved predictive ability. nih.gov

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to heteroarylpyrroles to understand their anticandidal activity. nih.gov CoMFA models evaluate the steric and electrostatic fields around the molecules, generating contour maps that highlight regions where modifications would likely enhance or diminish activity. nih.gov For a series of 3-aryl-4-[α-(1H-imidazol-1-yl) aryl methyl] pyrroles, the CoMFA model showed a high correlation between the predicted and observed activities, suggesting that the steric and electrostatic properties are crucial for their antifungal action. nih.gov These models provide valuable insights for the rational design of new analogues with improved potency. mdpi.comnih.gov

The table below summarizes findings from various predictive modeling studies on pyrrole analogues, highlighting the types of models used and the key structural features identified as being influential for biological activity.

| Model Type | Compound Class | Key Findings & Important Descriptors |

| QSAR (MLR & ANN) | 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines | Topology and molecular/group sizes are critical for 5-HT6 receptor affinity. ANN models showed superior predictive power over MLR. nih.gov |

| 3D-QSAR (CoMFA) | 3-aryl-4-[α-(1H-imidazol-1-yl) aryl methyl] pyrroles | Steric and electrostatic fields are significant predictors of anticandidal activity. The model provided a good fit and predictive capability. nih.gov |

| 3D-QSAR (SOMFA) | Analogues of a Leflunomide metabolite | The model showed good predictive ability for dihydroorotate (B8406146) dehydrogenase inhibition based on molecular shape and electrostatic potential. mdpi.com |

| QSAR (GA/MLR) | Cinnamate ester analogues | Models revealed a strong dependence of antileishmanial activity on the number and type of polar atoms, affecting hydrophobic/hydrophilic properties. mdpi.com |

| In Silico Prediction (PASS) | Trisubstituted pyrrole derivatives | Predicted probable mechanisms of action and antitumor activity by analyzing 2D structural descriptors. nih.gov |

This table is interactive. Click on the headers to sort the data.

Stereochemical Influence on Molecular Properties and Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can profoundly influence the molecular properties and biological interactions of chiral compounds like this compound and its analogues. researchgate.netbirmingham.ac.uk Different stereoisomers of a molecule, while having the same chemical formula and connectivity, can exhibit distinct physical, chemical, and biological behaviors due to their unique spatial orientations. researchgate.net This is primarily because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.

The influence of stereochemistry is evident in the antiproliferative activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives. mdpi.com Studies have shown a significant difference in cytotoxicity between cis- and trans-isomers. For example, the nitrile cis-4m was found to have high activity against the MDA-MB-231 breast cancer cell line, whereas its counterpart, trans-4m, exhibited poor activity across all tested tumor cell lines. mdpi.com This demonstrates that the relative orientation of the aryl groups is crucial for the molecule's ability to interact effectively with its biological target. The nitrile group at a specific position was also identified as being essential for the observed biological activity, highlighting the interplay between functional groups and their spatial arrangement. mdpi.com

Computational techniques like molecular docking are used to investigate these stereochemical effects at an atomic level. nih.gov Docking studies can predict how different stereoisomers bind to the active site of a target protein, revealing differences in binding affinity, orientation, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govmdpi.com For instance, studies on energetic materials have shown that stereoisomers can have different crystal packing densities, which in turn affects their detonation performance. nih.gov This principle, where stereochemistry dictates intermolecular interactions and packing, is also applicable in a biological context, influencing properties like solubility and receptor binding affinity. nih.gov The precise 3D structure of a ligand is paramount for achieving optimal interaction with its receptor, and even subtle changes in stereochemistry can lead to significant differences in biological outcomes. birmingham.ac.uknih.gov

The following table illustrates the impact of stereochemistry by comparing the properties of different isomers from studies on pyrrole-related compounds.

| Compound Class | Isomers Compared | Observed Difference | Implication |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | cis-4m vs. trans-4m | cis-isomer showed high antiproliferative activity (IC50 = 16 µM against MDA-MB-231); trans-isomer had poor activity. mdpi.com | The spatial orientation of the aryl groups is critical for cytotoxic activity. mdpi.com |

| Cyclobutane-based nitrate (B79036) esters | Structural and stereoisomers | Isomers exhibited different crystal densities and detonation performances. nih.gov | Stereochemistry can be used as a strategy to improve the physical properties of materials. nih.gov |

| Azetidine-based energetic compounds | Diastereomers | Different stereochemistries led to variations in the density and detonation performance of the energetic compounds. nih.gov | Demonstrates the feasibility of using stereochemistry to modulate molecular properties. nih.gov |

This table is interactive. Click on the headers to sort the data.

Biological Activity and Mechanistic Studies of 3 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid Analogues

Broad Spectrum Biological Significance of Pyrrole (B145914) Carboxylic Acids

The pyrrole ring is a versatile heterocyclic structure found in numerous natural and synthetic compounds with a wide array of biological functions. biolmolchem.commdpi.com Pyrrole carboxylic acid derivatives, as analogues of 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, have demonstrated significant potential across various therapeutic areas. nih.govnih.gov

These compounds are known to exhibit a range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and lipid-lowering effects. nih.govresearchgate.netresearchgate.net The functionalized pyrrole scaffold is a key chemotype in the design of inhibitors for enzymes such as protein kinases. nih.govmdpi.com Marketed drugs incorporating the pyrrole system are used for conditions like cancer, bacterial infections, and fungal infections. rsc.orgnih.gov The biological versatility of this class of compounds makes them a valuable starting point for the design and synthesis of new therapeutic agents. nih.gov

Enzymatic Inhibition Studies

Analogues of this compound have been investigated for their ability to inhibit various enzymes critical to disease pathways.

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC1, HDAC6, HDAC8)

Pyrrole-based compounds have emerged as a promising class of histone deacetylase (HDAC) inhibitors, which are key targets in cancer therapy. google.comresearchgate.net Novel series of phenylpyrrole-based derivatives and aroyl-pyrrolyl-hydroxy-amides (APHAs) have been developed and shown to act as potent HDAC inhibitors. nih.govnih.gov

Studies have demonstrated that these analogues can effectively inhibit class I and class II HDACs. For instance, certain (1H)-pyrroles act as powerful inducers of histone H3 and H4 acetylation. researchgate.net Specific APHA compounds showed significant inhibition of human HDAC1 at a concentration of 5 µM. nih.gov Further research into novel HDAC inhibitors with an N-linked 2-acetylpyrrole (B92022) cap, inspired by natural products, identified compounds with potent inhibitory activity against HDAC1. mdpi.com One such compound demonstrated an IC50 value of 2.89 ± 0.43 μM against the RPMI-8226 cancer cell line, a greater potency than the approved drug chidamide. mdpi.com

| Compound Class | Target Enzyme(s) | Key Findings |

| Phenylpyrrole-based derivatives | HDAC1, HDAC6 | Rationally designed to modulate HDAC1/6 isoform selectivity; selected analogues affect histone H3 and α-tubulin acetylation levels. nih.gov |

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | HDAC1, HDAC4 | Compounds 3b, 4a, and 4j showed significant HDAC1 inhibition at 5 µM. Compound 4a was also highly effective against HDAC4. nih.gov |

| (1H)-Pyrroles | Class-I HDACs | Act as powerful inductors of histone H3 and H4 acetylation and can restore the expression of growth-inhibitory genes. researchgate.net |

| N-linked 2-acetylpyrrole derivatives | HDAC1 | Compound 20 exhibited potent inhibitory activity on HDAC1 and demonstrated notable potency against RPMI-8226 cells (IC50 = 2.89 µM). mdpi.com |

Tyrosinase Inhibitory Activity

Certain pyrrole derivatives have been identified as effective inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. nih.gov Inhibition of this enzyme is of interest for applications in cosmetics and medicine. nih.gov

Two series of 2-cyanopyrrole derivatives, designated A (1–17) and B (1–8), were screened for their inhibitory effects on tyrosinase. nih.gov Many of these compounds displayed moderate to excellent inhibitory activity, with IC50 values ranging from 0.97 to 89.15 μM. nih.gov Notably, compound A12 was found to be a potent inhibitor with an IC50 value of 0.97 μM, which is approximately 30 times stronger than the reference inhibitor, kojic acid (IC50 = 28.72 μM). nih.gov Mechanistic studies revealed that this potent inhibition was reversible and of a mixed-type. nih.gov Other carboxylic acids have also been shown to inhibit tyrosinase through competitive or mixed-type inhibition. nih.govmdpi.com

| Compound Series/Name | IC50 Value (µM) | Inhibition Type | Reference Compound (IC50 µM) |

| 2-Cyanopyrrole A12 | 0.97 | Reversible, Mixed-type | Kojic Acid (28.72) |

| L-pyroglutamic acid | 3.38 | Competitive | N/A |

| 3-phenyllactic acid | 3.50 | Mixed-type | N/A |

| Malic acid | 3.91 | Mixed-type | N/A |

| Lactic acid | 5.42 | Mixed-type | N/A |

DNA Gyrase Inhibition Mechanisms

DNA gyrase is an essential bacterial enzyme, making it a prime target for the development of new antibacterial agents. nih.govresearchgate.net The pyrrolamides, a class of N-phenylpyrrolamide compounds, have been identified as novel inhibitors that target the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govrsc.org

The development of these inhibitors often begins with fragment-based screening to identify small molecules that bind to the ATP pocket of the enzyme. nih.gov Through structural optimization, initial hits can be developed into potent inhibitors. For example, substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole led to a twofold increase in activity against E. coli DNA gyrase, improving the IC50 value from 450 nM to 280 nM. rsc.org Further modifications, such as the introduction of an isopropoxy group, enhanced the IC50 to 47 nM. rsc.org

In another study, novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives were synthesized and evaluated for their inhibitory activity. nih.gov One of the most potent compounds, 9b, was identified as a strong DNA gyrase inhibitor with an IC50 of 0.0236 µM, which was 1.3-fold more potent than the reference compound gentamicin. nih.govresearchgate.net The mechanism of these compounds involves the disruption of DNA synthesis, which ultimately leads to bacterial cell death. nih.govresearchgate.net

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

A significant area of research for pyrrole-containing compounds is their potential as anticancer agents. researchgate.netnih.gov Analogues of this compound have demonstrated antiproliferative and cytotoxic activity against a variety of human cancer cell lines. nih.govmdpi.comnih.gov

For example, a series of pyrrole derivatives showed dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) cancer cell lines. nih.govmdpi.com Pyrrole-tethered bisbenzoxazole derivatives exhibited remarkable cytotoxicity against MCF-7 breast cancer cells, with some compounds showing IC50 values approximately 8-fold lower than the reference drug tamoxifen. nih.gov Similarly, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to potently inhibit cancer cell growth, including in multidrug-resistant cell lines. acs.orgresearchgate.net

| Compound Class/Name | Cancer Cell Line(s) | Cytotoxic Activity (IC50/GI50) |

| Pyrrole derivatives 4a and 4d | LoVo (colon) | Strongest antitumor effect among tested compounds. mdpi.com |

| Pyrrole-tethered bisbenzoxazoles (B8, B14, B18) | MCF-7 (breast) | ~8-fold lower IC50 values compared to tamoxifen. nih.gov |

| Trifluoromethyl 2-phosphonopyrrole | A549, MCF-7 | IC50 = 36.5 µM (A549), 27.9 µM (MCF-7). nih.gov |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Various | Potent inhibition of cancer cell growth, including MDR lines. acs.orgresearchgate.net |

| Pyrrole flavone (B191248) derivative | 5637, HT-1376 (bladder) | IC50 = 2.97 µM (5637), 5.89 µM (HT-1376). researchgate.net |

Cellular Mechanism of Action Investigations (e.g., DNA interaction, cell cycle modulation, apoptosis induction)

The anticancer effects of pyrrole derivatives are mediated through various cellular mechanisms, including the induction of cell cycle arrest and apoptosis. researchgate.netnih.gov

Cell Cycle Modulation: Many pyrrole-based compounds exert their antiproliferative effects by disrupting the normal progression of the cell cycle. For instance, (1H)-pyrrole HDAC inhibitors have been shown to cause cell-cycle arrest at the G2/M phase. researchgate.net Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue arrested colorectal cancer cells at the G2/M phase. mdpi.com Other analogues, such as pyrrole-tethered bisbenzoxazoles and trifluoromethyl 2-phosphonopyrrole, induce cell cycle arrest at the G1 phase. nih.govnih.gov

Apoptosis Induction: A primary mechanism by which these compounds kill cancer cells is through the induction of apoptosis, or programmed cell death. nih.gov Several studies have confirmed that pyrrole derivatives can trigger this process. Pyrrole-tethered bisbenzoxazoles were found to induce early-stage apoptosis in MCF-7 cells through the selective activation of the caspase-9-mediated pathway. nih.gov Other pyrrole derivatives have also been shown to induce apoptosis in various cancer cell lines, including colorectal and oral carcinoma. nih.govnih.govresearchgate.net This apoptotic effect is often a consequence of upstream events like cell cycle arrest or the inhibition of crucial survival pathways. mdpi.com

Antimicrobial Activity Evaluation

Analogues containing the pyrrole nucleus have been extensively studied for their potential to combat various microbial infections. The introduction of different substituents onto the pyrrole ring and associated side chains has led to the development of compounds with significant activity against a broad spectrum of pathogens. nih.gov

Pyrrole derivatives have shown notable antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL. nih.gov Specifically, compounds where the phenylfuran group was substituted with halogens (fluoro, chloro, bromo) at the para-position were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive strains. nih.gov

Other studies have highlighted the broad-spectrum potential of pyrrole-containing structures. researchgate.net For instance, newly synthesized O-acyloximes of 4-formylpyrroles showed antimicrobial activity against Proteus mirabilis, Pseudomonas aeruginosa, Staphylococcus epidermidis, and Enterococcus faecalis with MIC values between 7.81 and 125 μg/mL. nih.gov The natural compound 1-methoxypyrrole-2-carboxamide also exhibited activity against Staphylococcus aureus and Kocuria rhizophila. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (S,Z)-4-methyl-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus RN 4220 | 2 | nih.gov |

| (S,Z)-4-methyl-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus RN 4220 | 2 | nih.gov |

| (S,Z)-4-methyl-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | MRSA N315 (Multidrug-Resistant) | 2 | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus ATCC 29213 | 128 | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli ATCC 25922 | >128 | mdpi.com |

The antifungal potential of pyrrole derivatives has been well-documented. A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against several fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The MIC₉₀ values for this compound ranged from 21.87 to 43.75 µg/mL. nih.gov

Synthetic analogues have also shown promise. A series of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methanes, featuring allyl, crotyl, and acrylate (B77674) chains attached to the pyrrole nitrogen, were tested against Candida albicans and other Candida species. nih.gov The most potent among them, 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane, exhibited activities comparable to the established antifungal drug ketoconazole. nih.gov Additionally, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives effectively inhibited the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com

| Compound | Fungal Strain | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans | MIC₉₀ | 21.87 µg/mL | nih.gov |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus fumigatus | MIC₉₀ | 43.75 µg/mL | nih.gov |

| 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane | Candida albicans | Activity Comparison | Comparable to Ketoconazole | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans ATCC 10231 | Inhibitory Concentration | 64 µg/mL | mdpi.com |

Several pyrrole-containing compounds have emerged as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. researchgate.netnih.gov A study of various pyrrole derivatives reported that the majority were efficient antimycobacterial agents with MIC values against M. tuberculosis ranging from 0.5 to 32 μg/mL. researchgate.netnih.gov

Further research into pyrrole-2-carboxamides led to the development of compounds with potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity. nih.gov These compounds were found to act as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial component in mycolic acid biosynthesis. nih.gov Another study synthesized a series of pyrrolyl pyrazole (B372694) derivatives, which exhibited significant antitubercular activity against the M. tuberculosis H37Rv strain. connectjournals.com The presence of bromo, fluoro, methoxy, and dichloro groups on an associated phenyl ring was found to enhance this activity. connectjournals.com

Antiviral Properties and Mechanism of Action

The broad biological profile of pyrrole analogues extends to antiviral activity. While specific studies on this compound are limited, research on related heterocyclic structures provides insights into their potential. For instance, the fungal metabolite 3-O-methylfunicone (OMF) was evaluated for its effects against Bovine herpesvirus 1 (BoHV-1). mdpi.com At a non-toxic concentration, OMF significantly reduced the virus titer, inhibited the expression of a major viral regulatory protein (bICP0), and increased the proliferation of infected bovine cells. mdpi.com The mechanism appeared to involve the up-regulation of the aryl hydrocarbon receptor (AhR), a transcription factor linked to the host's response to herpesvirus infections. mdpi.com

Other studies have identified various natural and synthetic compounds with antiviral properties. Pentacyclic triterpenoids, for example, have demonstrated a broad antiviral spectrum against viruses such as HIV, Hepatitis C virus (HCV), and SARS-CoV. nih.gov Synthetic nucleoside analogues containing cyclopropane (B1198618) moieties have also shown effectiveness against human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and varicella-zoster virus (VZV). nih.gov These findings suggest that compounds with a pyrrole-pentanoic acid scaffold could be explored for their potential to interfere with viral replication, adsorption, or penetration. nih.gov

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. frontiersin.orgmdpi.com There are two main isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. mdpi.comnih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. frontiersin.orgmdpi.com

Derivatives of pyrrole have been investigated as potential anti-inflammatory agents. A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed that these compounds could inhibit both COX-1 and COX-2. nih.gov Most of the tested compounds showed stronger COX-2 selectivity than the reference drug meloxicam. nih.gov Molecular docking studies suggest that these compounds bind to the active site of COX enzymes through hydrogen bonding and van der Waals forces. nih.gov The development of highly selective COX-2 inhibitors from natural products and their synthetic derivatives is an active area of research, as these compounds may offer a better safety profile compared to traditional NSAIDs. frontiersin.org

| Compound Class/Name | Target | Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (Compound E) | COX-1 | 10.70 µM | 0.53 | nih.gov |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (Compound E) | COX-2 | 5.64 µM | ||

| Meloxicam (Reference) | COX-1 | 4.75 µM | 0.40 | nih.gov |

| Meloxicam (Reference) | COX-2 | 1.91 µM | ||

| Kuwanon A (from Morus alba) | COX-2 | 14 µM | >7.1 | mdpi.com |

Structure-Activity Relationship (SAR) Derivations Based on Pyrrole and Pentanoic Acid Substituents

The biological activity of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects.

For antitubercular activity, SAR studies on pyrrole-2-carboxamides revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly improved potency. nih.gov In another series of antimycobacterial pyrroles, quantitative SAR (QSAR) models were developed to correlate the chemical structures with inhibitory activity, providing a tool for designing more potent agents. nih.gov

In the context of antifungal activity, for aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives, substitutions on the phenyl ring with groups like chlorine and the presence of an allyl chain on the pyrrole nitrogen were found to be crucial for high potency. nih.gov

Regarding antibacterial pentanoic acid analogues, the presence of halogen substituents (Cl, Br, F) on a terminal phenyl ring was associated with the most potent activity against multidrug-resistant Gram-positive bacteria. nih.gov For a series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, SAR studies indicated that biological activity was dependent on the steric bulk of the substituent at the N-1 position of the cyclic amide. mdpi.com Increasing the size from a small methyl group (inactive) to an ethyl or isopropyl group restored and improved activity. mdpi.com These studies underscore the importance of systematic modification of both the heterocyclic (pyrrole) and the acid side-chain (pentanoic acid) components to optimize the desired biological activity.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient public information available on the chemical compound "this compound" to generate the requested article. The search did not yield specific research findings, data, or discussions pertaining to the potential applications of this exact molecule in medicinal chemistry, agrochemical research, or materials science as outlined in the provided structure.

While general information on related pyrrole derivatives and broader concepts such as lead compound optimization and conductive polymers exists, there is no specific data that would allow for a thorough and scientifically accurate article focused solely on "this compound." To adhere to the strict instructions of focusing only on the specified compound and the provided outline, the article cannot be generated at this time. Further research and publication on this specific chemical entity would be required to fulfill the request.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways to Access Structurally Diverse Analogues

Future research will likely focus on the development of novel and efficient synthetic routes to produce a library of analogues of 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid. The pyrrole (B145914) heterocycle is a prominent chemical motif in a wide range of natural products, pharmaceuticals, and advanced materials. nih.gov The synthesis of N-substituted pyrrole carboxylic acid derivatives can be achieved through various methods, including the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.org

Modern synthetic strategies are moving towards more sustainable and efficient methods. For instance, the use of bio-based starting materials, such as 3-hydroxy-2-pyrones, has been shown to be a viable route to N-substituted pyrrole carboxylic acids under mild, solvent-free, or aqueous conditions. acs.org Another promising approach is the use of catalytic systems, such as iridium or iron-based catalysts, to facilitate the synthesis of pyrroles from readily available alcohols and amines. nih.govacs.org These methods not only offer a greener alternative to traditional synthetic routes but also allow for a high degree of functional group tolerance, which is crucial for creating a diverse range of analogues for structure-activity relationship (SAR) studies.

Future synthetic explorations could involve:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the chiral centers of the pentanoic acid backbone, which is often crucial for biological activity.

Diversity-Oriented Synthesis: Employing combinatorial chemistry techniques to rapidly generate a large library of analogues with variations in the substituents on both the pyrrole ring and the pentanoic acid chain.

Flow Chemistry: Utilizing continuous flow reactors to enable safer, more scalable, and efficient synthesis of the target compound and its derivatives.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Pyrrole-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The pyrrole ring is a key structural component in many natural products and approved drugs. rsc.org Therefore, a significant future research direction will be to investigate the potential biological activities of this compound and its analogues and to understand their mechanisms of action at the molecular level.

Initial research would likely involve broad-spectrum screening to identify any significant biological effects. If promising activity is found, subsequent studies would focus on:

Target Identification: Using techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that the compound interacts with.

Enzyme Inhibition Assays: If the compound is found to inhibit a particular enzyme, detailed kinetic studies would be performed to determine the mode of inhibition.

Cellular Imaging: Employing advanced microscopy techniques to visualize the compound's localization within cells and its effects on cellular structures and processes.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how the compound binds to its biological target and to guide the design of more potent and selective analogues.

Integration with Advanced Screening Technologies for Identifying New Therapeutic Targets

The discovery of novel therapeutic applications for this compound and its derivatives could be greatly accelerated by the integration of advanced screening technologies. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a panel of biological targets.

Future research in this area could involve:

Phenotypic Screening: Using automated microscopy and image analysis to screen for compounds that induce a desired cellular phenotype, such as the inhibition of cancer cell proliferation or the prevention of biofilm formation by pathogenic bacteria.

Target-Based Screening: Screening a library of analogues against a specific protein target that is known to be involved in a particular disease.

Fragment-Based Screening: Using biophysical techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) to identify small molecular fragments that bind to a target of interest. These fragments can then be elaborated into more potent lead compounds.

The data generated from these screening campaigns can be used to build predictive models using machine learning and artificial intelligence, which can further guide the drug discovery process.

Expansion into Underexplored Material Science Applications

The pyrrole ring is a fundamental building block for conducting polymers, such as polypyrrole, which have applications in electronics, sensors, and energy storage. researchgate.netnovapublishers.com The unique structure of this compound, with its carboxylic acid functionality, opens up possibilities for its use as a monomer in the synthesis of novel functional polymers.

Potential material science applications to be explored include:

Functional Polymers: The carboxylic acid group can be used to polymerize the molecule, and the pyrrole ring could impart conductivity or other interesting electronic properties to the resulting polymer. The methyl and ethyl groups on the pentanoic acid chain could influence the polymer's solubility and processability.

Self-Assembling Materials: The amphiphilic nature of the molecule could allow it to self-assemble into well-defined nanostructures, such as micelles or vesicles, which could have applications in drug delivery or nanotechnology.

Corrosion Inhibitors: Pyrrole derivatives have been investigated as corrosion inhibitors for metals. rsc.org The potential of this compound in this application could be a subject of future research.

Below is an illustrative table of potential properties of polymers derived from this compound analogues.

| Analogue Substitution | Potential Polymer Property | Potential Application |

| Unsubstituted | Moderate conductivity, good processability | Organic electronics, sensors |

| Electron-withdrawing group on pyrrole | Increased conductivity, lower solubility | High-performance electronics |

| Long alkyl chain on pentanoic acid | Increased solubility, lower conductivity | Printable electronics, coatings |

| Functional group for cross-linking | Increased mechanical strength, stability | Structural components, composites |

Development of Sustainable Synthesis Protocols

In line with the growing emphasis on green chemistry, a key future perspective for the production of this compound and its analogues is the development of sustainable synthesis protocols. semanticscholar.org This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.

Future research in this area will likely focus on:

Biocatalysis: Using enzymes to catalyze the synthesis of the target compound, which can offer high selectivity and mild reaction conditions.

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical carbon dioxide, or ionic liquids.

Catalytic Methods: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. nih.govacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

The development of sustainable synthesis protocols will not only reduce the environmental impact of producing these compounds but also make them more economically viable for large-scale applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 3-methylpentanoic acid derivatives with 1H-pyrrole-1-amine. Purity optimization involves column chromatography (e.g., CH₂Cl₂:CH₃OH = 5:1) and characterization via FTIR (to confirm amide C=O stretching at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify substituent integration and chemical shifts). HRMS-ESI is critical for molecular weight confirmation .

Q. How is the structural conformation of this compound validated?

- Methodological Answer : X-ray crystallography using SHELXL for refinement (with an R-factor < 0.05) provides precise bond lengths and angles. Graphical representations via ORTEP-3 aid in visualizing stereochemistry and intermolecular interactions. For non-crystalline samples, NOESY NMR can resolve spatial proximity of the pyrrole ring and methyl groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, pyrrole C-N stretch ~1350 cm⁻¹).

- ¹H/¹³C NMR : Assigns chemical environments (e.g., δ 1.2–1.5 ppm for methyl groups, δ 6.5–7.0 ppm for pyrrole protons).

- HRMS-ESI : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.13) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from solvent effects or dynamic processes. Use deuterated solvents (e.g., DMSO-d₆) to minimize shifts and conduct variable-temperature NMR to detect conformational exchanges. Cross-validate with DFT calculations (e.g., M05-2X/6-311+G(d,p)) for theoretical chemical shift predictions .

Q. What experimental design considerations are critical for assessing the compound’s biological activity?

- Methodological Answer : In vitro antitrypanosomal assays require controlled conditions (e.g., 37°C, 5% CO₂) with serial dilutions (1–100 µM) and negative controls (e.g., DMSO). Use fluorometric assays to quantify parasite viability and validate results with LC-MS to confirm compound stability under assay conditions .

Q. How does the stereochemistry of this compound influence its reactivity and bioactivity?

- Methodological Answer : Stereospecific synthesis (e.g., chiral auxiliaries or asymmetric catalysis) can isolate enantiomers. Compare their kinetic parameters (e.g., IC₅₀ in bioassays) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Chiral HPLC (e.g., Chiralpak IG-3 column) monitors enantiomeric excess .

Q. What strategies mitigate the formation of synthetic by-products like Impurity-B (3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)pentanoic acid)?

- Methodological Answer : By-products arise from competing acylation or ring-opening reactions. Optimize reaction stoichiometry (e.g., 1.2 eq. of 1H-pyrrole-1-amine) and use scavengers (e.g., molecular sieves) to absorb excess reagents. LC-MS and preparative TLC (silica gel 60 F₂₅₄) isolate impurities for structural confirmation .

Q. How does the compound behave under oxidative stress, and what antioxidant properties can be exploited?

- Methodological Answer : Pulse radiolysis studies with •OH or ROO• radicals quantify rate constants (k) for H-atom transfer. Compare transient absorption spectra (λmax ~450 nm for dimer anions) and theoretical TDDFT calculations to identify antioxidant mechanisms (e.g., radical scavenging via pyrrole π-electrons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.